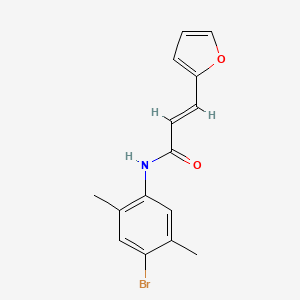![molecular formula C24H23ClN4O2 B10957015 6-Amino-4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10957015.png)
6-Amino-4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves a multi-component reaction. One common method includes the reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile in the presence of a catalyst such as P2O5/SiO2, H3PO4/Al2O3, or cellulose sulfuric acid . The reaction is carried out under reflux conditions, leading to high yields of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and efficiency. The use of heterogeneous reusable catalysts is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted amino or cyano derivatives.
Scientific Research Applications
6-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases or cyclooxygenases, thereby modulating various biochemical pathways. The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-AMINOPYRAZOLES: Known for their biological activities and used in similar applications.
4-AMINOPYRAZOLES: Also exhibit significant medicinal properties and are used as enzyme inhibitors.
5-AMINOPYRAZOLES: Similar in structure and function, with applications in medicinal chemistry.
Uniqueness
6-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chlorophenoxy, and cyanide groups makes it a versatile compound with a wide range of applications.
Properties
Molecular Formula |
C24H23ClN4O2 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
6-amino-4-[3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C24H23ClN4O2/c1-12-9-13(2)20(14(3)19(12)11-30-17-7-5-16(25)6-8-17)22-18(10-26)23(27)31-24-21(22)15(4)28-29-24/h5-9,22H,11,27H2,1-4H3,(H,28,29) |
InChI Key |
AYUTWUNEIAGKBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1COC2=CC=C(C=C2)Cl)C)C3C(=C(OC4=NNC(=C34)C)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-[(3,4-dichlorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B10956955.png)

![1,3,6-trimethyl-N'-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10956973.png)
![(4-Chlorophenyl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10956977.png)

![6-methyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaene-11,20-dione](/img/structure/B10956983.png)
![Ethyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10956987.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10956988.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea](/img/structure/B10956990.png)
![(2Z)-3-cyclohexyl-2-{[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10956991.png)
![5-chloro-2-hydroxy-N'-[(1E)-3-methylcyclohexylidene]benzohydrazide](/img/structure/B10957001.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine](/img/structure/B10957019.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B10957026.png)
